molecular formula C16H18Cl2N2O3 B13110405 2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13110405
M. Wt: 357.2 g/mol
InChI Key: JJZINYSHAOXBIH-UHFFFAOYSA-N
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Description

tert-Butyl6,7-dichloro-9-hydroxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridoindole core structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl6,7-dichloro-9-hydroxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl6,7-dichloro-9-hydroxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

tert-Butyl6,7-dichloro-9-hydroxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl6,7-dichloro-9-hydroxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl6,7-dichloro-9-hydroxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties. Its combination of tert-butyl, dichloro, and hydroxy groups, along with the pyridoindole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H18Cl2N2O3

Molecular Weight

357.2 g/mol

IUPAC Name

tert-butyl 6,7-dichloro-9-hydroxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C16H18Cl2N2O3/c1-16(2,3)23-15(22)20-5-4-10-8(7-20)12-11(21)6-9(17)13(18)14(12)19-10/h6,19,21H,4-5,7H2,1-3H3

InChI Key

JJZINYSHAOXBIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C(=C(C=C3O)Cl)Cl

Origin of Product

United States

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